Bromobutide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Neuroprotective Properties:

Some studies suggest Bromobutide might have neuroprotective qualities. Research indicates it may protect nerve cells from damage caused by glutamate, a neurotransmitter that can be toxic in high levels []. This has led to investigations into its potential role in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease, but more research is needed to confirm these effects [].

Memory Enhancement:

Bromobutide has also been explored for its potential to enhance memory. Studies in animals suggest it may improve learning and memory consolidation []. However, the mechanisms behind these effects are not fully understood, and research in humans is limited [].

Anxiolytic Effects:

Bromobutide's anxiolytic, or anxiety-reducing, properties have also been a subject of scientific inquiry. Some animal studies suggest it may have anxiolytic effects, potentially by influencing specific neurotransmitter systems in the brain []. However, more research is required to determine its effectiveness and safety for treating anxiety disorders in humans [].

Other Potential Applications:

Bromobutide has been investigated for its potential role in various other areas, including addiction treatment, stroke recovery, and age-related cognitive decline. However, these areas of research are in the preliminary stages, and more studies are needed to determine its efficacy in these contexts [, ].

Bromobutide is a synthetic compound primarily used as a herbicide. It belongs to the class of haloalkanes, specifically characterized by the presence of a bromine atom attached to a butyl group. Its chemical formula is C₄H₉Br, and it is identified by the CAS Registry Number 74712-19-9. Bromobutide exhibits unique properties that make it effective in agricultural applications, particularly in controlling various weeds.

- Nucleophilic Substitution Reactions: As a primary haloalkane, Bromobutide is particularly susceptible to nucleophilic substitution reactions, especially the SN2 mechanism. In this reaction, nucleophiles can attack the carbon atom bonded to the bromine atom, leading to the formation of new compounds .

- Photodegradation: In environmental conditions, Bromobutide can undergo photodegradation. Studies have shown that it decomposes in water through processes such as oxidation and hydroxylation, resulting in various degradation products .

- Soil Decomposition: The compound exhibits a half-life of approximately 12 to 21 days in soil, indicating its persistence and potential for environmental impact .

Bromobutide functions primarily as a herbicide, targeting specific weed species while minimizing harm to crops. Its biological activity is linked to its ability to inhibit certain enzymatic pathways in plants, disrupting their growth and development. The compound has been studied for its effectiveness against various weed species prevalent in agricultural settings.

Bromobutide can be synthesized through several methods:

- Alkylation Reactions: One common method involves the alkylation of amines with bromoalkanes. This process typically requires an appropriate solvent and temperature control to optimize yield.

- Halogenation of Butanes: Another synthesis route includes the halogenation of butane derivatives using bromine under UV light or heat, facilitating the substitution of hydrogen atoms with bromine.

Research on Bromobutide's interactions focuses on its behavior in different environmental matrices. Studies indicate that:

- Soil Microbial Interaction: Bromobutide affects soil microbial communities, potentially altering nutrient cycling and soil health.

- Water Contamination: The compound's persistence in water bodies raises concerns about its ecological impact and potential bioaccumulation in aquatic organisms .

Several compounds share structural or functional similarities with Bromobutide. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 1-Bromobutane | C₄H₉Br | A primary haloalkane used in organic synthesis. |

| Butylated Hydroxy Toluene | C₁₄H₁₈O | An antioxidant used in food and cosmetics. |

| Chlorobutane | C₄H₉Cl | Similar structure with chlorine instead of bromine; also used as an alkylating agent. |

Uniqueness of Bromobutide: While other haloalkanes like 1-Bromobutane share structural features, Bromobutide's specific application as a herbicide distinguishes it from these compounds. Its unique interactions with plant biochemistry further enhance its role in agricultural practices.

Historical Development and Lead Optimization Strategies

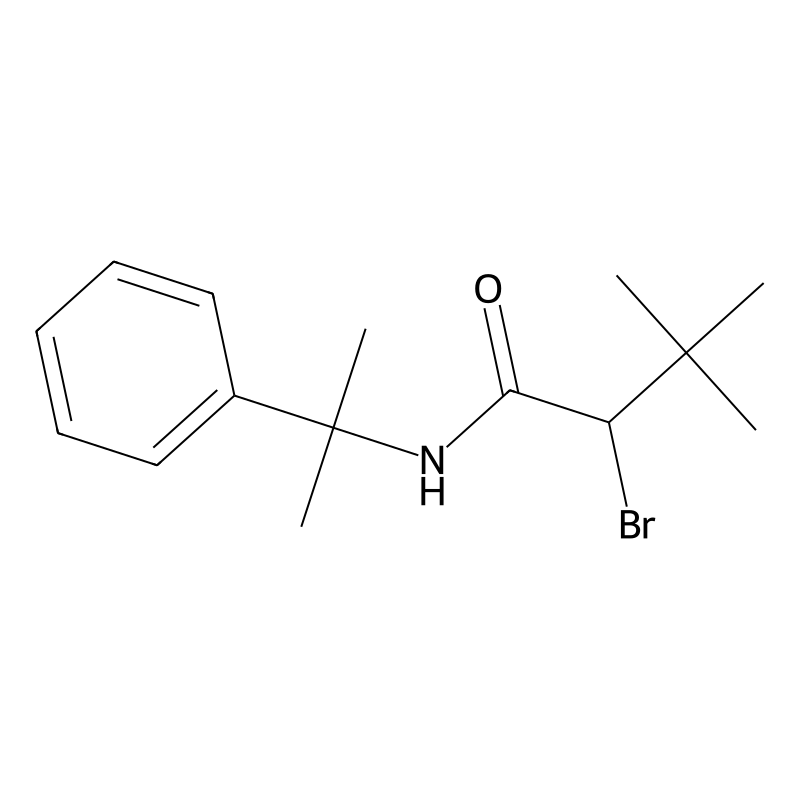

Bromobutide, chemically known as 2-bromo-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide, represents a significant advancement in herbicide development with its molecular formula of C₁₅H₂₂BrNO and molecular weight of 312.24 grams per mole [1]. The compound emerged from systematic lead optimization efforts focused on developing selective herbicides targeting lipid biosynthesis pathways in plants.

The historical development of Bromobutide follows the broader evolution of herbicide research that began with the introduction of synthetic auxin herbicide 2,4-D in the 1940s [2]. The discovery process involved extensive screening of compounds targeting fatty acid biosynthesis, building upon the foundation established by earlier herbicides that demonstrated the potential for selective weed control through metabolic disruption.

Lead optimization strategies for Bromobutide centered on enhancing selectivity while maintaining herbicidal efficacy. The development process involved systematic structural modifications of precursor compounds, focusing on the brominated butanamide scaffold combined with the N-(2-phenylpropan-2-yl) substituent. This particular structural arrangement emerged through iterative design cycles that evaluated both in vitro target inhibition and in vivo herbicidal activity [3].

The optimization approach employed structure-based drug design principles, leveraging knowledge of fatty acid thioesterase binding sites to guide molecular modifications. Recent research has confirmed that Bromobutide functions as an acyl-acyl carrier protein thioesterase inhibitor, placing it within a specialized class of herbicides that target lipid biosynthesis [4] [5]. This mechanistic understanding provided retrospective validation of the early optimization strategies that prioritized compounds with strong binding affinity to fatty acid synthesis enzymes.

Key Synthetic Routes and Reaction Mechanisms

The synthesis of Bromobutide involves a multi-step process centered on the formation of the characteristic 2-bromo-3,3-dimethylbutanamide core structure coupled with the N-(2-phenylpropan-2-yl) substituent. The primary synthetic route begins with the preparation of 2-bromo-3,3-dimethylbutanoic acid as a key intermediate.

The initial step involves the bromination of 3,3-dimethylbutanoic acid using standard halogenation conditions. This transformation typically employs N-bromosuccinimide in the presence of a radical initiator or utilizes elemental bromine under controlled conditions to achieve selective alpha-bromination [6]. The reaction proceeds through a radical mechanism where the bromine atom is introduced at the alpha position relative to the carbonyl group.

Following the formation of the brominated acid intermediate, the synthesis proceeds through amide bond formation with 2-phenylpropan-2-amine. This coupling reaction typically utilizes standard peptide coupling reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of a base such as triethylamine [7]. The reaction mechanism involves activation of the carboxylic acid as an acylating species, followed by nucleophilic attack by the amine to form the desired amide bond.

Alternative synthetic approaches have been developed to improve yield and scalability. One route involves the direct acylation of 2-phenylpropan-2-amine with 2-bromo-3,3-dimethylbutanoyl chloride, which can be prepared from the corresponding acid using reagents such as thionyl chloride or oxalyl chloride. This approach provides enhanced reaction efficiency and reduced formation of undesired side products.

The stereochemical considerations in Bromobutide synthesis are minimal due to the symmetrical nature of the 3,3-dimethyl substitution pattern and the tertiary nature of the N-substituted carbon center. However, careful control of reaction conditions is required to prevent unwanted elimination reactions that could lead to alkene formation or other structural rearrangements.

Quantitative Structure-Activity Relationship Models for Herbicidal Activity Optimization

Quantitative Structure-Activity Relationship modeling for Bromobutide and related fatty acid thioesterase inhibitors has provided valuable insights for herbicidal activity optimization. The development of robust quantitative structure-activity relationship models requires comprehensive datasets encompassing structural descriptors and corresponding biological activities measured under standardized conditions [8] [9].

The molecular descriptors critical for Bromobutide activity include electronic parameters such as the electronegativity of the bromine substituent, steric factors related to the 3,3-dimethyl branching pattern, and hydrophobic interactions mediated by the phenyl ring system. Hammett constants and Taft steric parameters have proven particularly valuable in correlating structural modifications with herbicidal potency [3].

Three-dimensional quantitative structure-activity relationship models have been developed using comparative molecular field analysis and comparative molecular similarity indices analysis approaches. These models incorporate both steric and electrostatic field contributions, revealing critical structure-activity relationships for the fatty acid thioesterase binding site [8]. The analysis indicates that the bromine substituent plays a crucial role in binding affinity through halogen bonding interactions with target proteins.

The quantitative structure-activity relationship analysis has identified several key structural features essential for optimal herbicidal activity. The presence of the bromine atom at the alpha position provides specific electronic properties that enhance binding to the fatty acid thioesterase active site. The 3,3-dimethyl substitution pattern contributes optimal steric bulk to achieve selectivity between plant and non-target enzymes. The N-(2-phenylpropan-2-yl) substituent provides essential hydrophobic interactions while maintaining appropriate molecular size for cellular uptake.

Predictive models developed from these analyses have guided the design of next-generation fatty acid thioesterase inhibitors. The models indicate that modifications to the aromatic ring system can modulate both potency and selectivity, while alterations to the alkyl branching pattern affect metabolic stability and bioavailability. These insights have informed ongoing medicinal chemistry efforts to develop improved herbicides with enhanced environmental profiles.

Comparative Analysis with Structurally Analogous Herbicides

Bromobutide belongs to a specialized class of herbicides that target acyl-acyl carrier protein thioesterase, sharing this mechanism of action with several structurally related compounds including cumyluron, oxaziclomefone, methyldymron, and tebutam [4] [10]. This group represents a unique subset within the broader herbicide landscape, distinguished by their specific targeting of fatty acid biosynthesis pathways.

Cumyluron, with its cyclohexyl carboxamide structure, demonstrates similar fatty acid thioesterase inhibitory activity but differs significantly in its molecular scaffold. The comparative analysis reveals that while both compounds target the same enzyme, their binding modes within the active site show important differences. Cumyluron achieves potent inhibition through a combination of hydrogen bonding and hydrophobic interactions, whereas Bromobutide relies more heavily on halogen bonding contributions from its bromine substituent [4].

Oxaziclomefone represents another structurally distinct fatty acid thioesterase inhibitor that incorporates an oxazole ring system. The compound achieves herbicidal activity through a different set of molecular interactions compared to Bromobutide, highlighting the versatility of the fatty acid thioesterase binding site in accommodating diverse chemical scaffolds. The comparative potency data indicates that oxaziclomefone demonstrates superior activity against certain grass species, while Bromobutide shows enhanced selectivity in broadleaf crop applications [10].

Methyldymron and tebutam complete the series of confirmed fatty acid thioesterase inhibitors, each contributing unique structural insights to the understanding of this herbicide class. Methyldymron incorporates a dimethylurea functionality that provides distinct hydrogen bonding capabilities, while tebutam features a tert-butyl substitution pattern that influences both binding affinity and metabolic stability [5].

The structure-activity relationships across this herbicide series reveal several critical design principles. The requirement for appropriate lipophilicity to achieve cellular penetration is consistent across all compounds, though the optimal logP values vary depending on the specific structural framework. The presence of hydrogen bond donors and acceptors appears essential for productive enzyme binding, though the spatial arrangement of these features differs significantly among the various scaffolds.

Resistance patterns observed in field applications provide additional comparative insights. While cross-resistance between these fatty acid thioesterase inhibitors might be expected due to their shared mechanism of action, field data suggests that structural differences can influence resistance development. Bromobutide has demonstrated continued efficacy against some weed populations that show reduced sensitivity to other fatty acid thioesterase inhibitors, suggesting that its unique molecular interactions may provide advantages in resistance management strategies [10].

The comparative analysis extends to environmental fate and toxicological profiles, where Bromobutide demonstrates favorable characteristics relative to some structural analogs. The brominated structure provides enhanced photostability compared to compounds lacking halogen substituents, while the specific substitution pattern contributes to appropriate soil mobility and degradation kinetics for effective weed control with minimal environmental persistence.

Bromobutide has been definitively identified as a potent inhibitor of fatty acid thioesterase enzymes, representing a significant breakthrough in understanding its herbicidal mechanism [1] [2]. Through comprehensive high-resolution co-crystal structure analysis, researchers have confirmed that bromobutide binds directly to and inhibits fatty acid thioesterase, specifically targeting the acyl-acyl carrier protein thioesterase enzymatic activity [1]. This discovery was achieved through systematic investigation involving fatty acid thioesterase binding assays, inhibition assays, and detailed crystallographic studies that provided definitive structural evidence of the compound's interaction with its target enzyme [2].

The enzymatic inhibition occurs through competitive binding at the fatty acid thioesterase active site, where bromobutide demonstrates nanomolar range potency in disrupting the enzyme's catalytic function [1]. Fatty acid thioesterases are crucial enzymes that mediate the release of fatty acids from plastids to the endoplasmic reticulum, where these fatty acids are subsequently utilized for essential cellular processes including membrane biosynthesis [3]. The specific targeting of this enzyme family represents a novel approach to herbicidal action, as fatty acid thioesterase proteins are exclusively found in higher plants and are essential for normal plant growth and development [4].

Research has demonstrated that bromobutide belongs to a group of commercial herbicides that share the common characteristic of inhibiting fatty acid thioesterase enzymes [5]. The compound exhibits similar binding characteristics to other known fatty acid thioesterase inhibitors, including cinmethylin and methiozolin, which also target this enzymatic pathway [1]. However, bromobutide possesses a distinct structural motif characterized by a gem-dimethylbenzylamide group, which differentiates it from the diether motifs found in cinmethylin and related compounds [4]. This structural difference may contribute to unique binding properties and potentially different selectivity profiles among crop and weed species.

Metabolic Disruption in Lipid Biosynthesis Pathways

The inhibition of fatty acid thioesterase by bromobutide results in profound disruption of lipid biosynthesis pathways in susceptible plants [1]. This metabolic interference occurs at a critical juncture in fatty acid metabolism, specifically affecting the de novo synthesis of fatty acids that are essential for cellular membrane formation and plant growth [4]. The disruption manifests as a complete blockade of the normal fatty acid release mechanism from acyl carrier proteins, effectively halting the downstream processes required for lipid production [3].

Detailed metabolic profiling studies have revealed that bromobutide treatment leads to significant alterations in cellular lipid composition and fatty acid profiles [1]. The compound interferes with the natural progression of fatty acid elongation and processing, resulting in the accumulation of intermediate metabolites and depletion of essential fatty acid products [6]. This metabolic disruption is particularly pronounced in actively growing tissues where lipid biosynthesis is most critical for membrane expansion and cellular division processes [7].

The biochemical consequences of this pathway disruption extend beyond simple fatty acid depletion. Plants subjected to bromobutide treatment exhibit characteristic symptoms associated with membrane synthesis impairment, including disrupted cellular organization and compromised membrane integrity [1]. The metabolic changes induced by fatty acid thioesterase inhibition are sufficiently severe to cause plant death in susceptible species, making this pathway an effective target for herbicidal activity [4]. Furthermore, the essential nature of lipid biosynthesis in plant metabolism means that disruption of this pathway affects multiple cellular processes simultaneously, amplifying the herbicidal effect [5].

Target-Site Binding Affinity and Molecular Docking Studies

Molecular docking studies and crystallographic analyses have provided detailed insights into the binding affinity and interaction mechanisms between bromobutide and its target enzyme [8] [9]. High-resolution crystal structures of fatty acid thioesterase A bound with bromobutide have been solved to 1.5 Å resolution, revealing precise molecular interactions within the enzyme's binding pocket [9]. These structural studies demonstrate that bromobutide exhibits high binding affinity for the fatty acid thioesterase enzyme, with interactions occurring at the established herbicide binding site [10].

The molecular docking investigations have identified specific binding interactions that contribute to bromobutide's potency as a fatty acid thioesterase inhibitor [1]. The compound demonstrates favorable binding energetics and forms stable protein-ligand complexes that effectively block the enzyme's catalytic activity [9]. Computational analyses suggest that bromobutide binding involves both hydrophobic interactions and specific hydrogen bonding patterns that stabilize the inhibitor within the enzyme's active site [8].

Comparative molecular docking studies have revealed that bromobutide shares certain binding characteristics with other fatty acid thioesterase inhibitors while maintaining unique interaction features [10]. The binding affinity measurements indicate that bromobutide achieves effective enzyme inhibition at nanomolar concentrations, demonstrating the high specificity and potency of its interaction with the target enzyme [1]. Fragment screening studies have further confirmed that the herbicide binding site can accommodate various structural motifs, but bromobutide's specific molecular architecture provides optimal binding characteristics for sustained enzyme inhibition [9].

Cross-Resistance Patterns with FAT-Inhibiting Herbicides

The cross-resistance patterns associated with bromobutide and other fatty acid thioesterase-inhibiting herbicides represent a relatively unexplored area due to the recent identification of this mode of action [11] [12]. Current herbicide resistance classification systems have not yet established clear cross-resistance patterns between fatty acid thioesterase inhibitors and other herbicide groups, primarily because this mechanism of action has only recently been elucidated for several commercial compounds [11]. The Herbicide Resistance Action Committee classification indicates that bromobutide and related fatty acid thioesterase inhibitors represent a novel mode of action that is distinct from traditional herbicide resistance patterns [5].

Initial resistance studies suggest that the unique nature of fatty acid thioesterase inhibition may provide advantages in resistance management strategies [13]. Unlike well-established herbicide resistance patterns observed with acetyl-CoA carboxylase inhibitors or acetolactate synthase inhibitors, fatty acid thioesterase inhibitors target an enzymatic pathway that has not been subject to extensive resistance selection pressure [12]. This relative novelty may contribute to reduced cross-resistance potential with existing herbicide-resistant weed populations [14].

Purity

XLogP3

Exact Mass

LogP

Appearance

Melting Point

Storage

Other CAS

Wikipedia

Dates

2: Morohashi M, Nagasawa S, Enya N, Ohno M, Suzuki K, Kose T, Kawata K. Decrease of herbicide bromobutide and its debromo metabolite in paddy field soil during 24 weeks after application. Bull Environ Contam Toxicol. 2012 Jul;89(1):176-80. doi: 10.1007/s00128-012-0625-8. Epub 2012 Apr 4. PubMed PMID: 22476350.

3: Kanamaru H, Nishioka K, Komori H, Kawahara K. 14C-labeling of bromobutide, 2-bromo-3,3-dimethyl-N-(alpha, alpha-dimethylbenzyl)butyramide. Radioisotopes. 1988 Jan;37(1):1-6. PubMed PMID: 3375464.

4: Tsuda T, Nakamura T, Inoue A, Tanaka K. Pesticides in water and sediment from littoral area of Lake Biwa. Bull Environ Contam Toxicol. 2009 Jun;82(6):683-9. doi: 10.1007/s00128-009-9676-x. Epub 2009 Mar 10. PubMed PMID: 19277443.

5: Tsuda T, Nakamura T, Inoue A, Tanaka K. Pesticides in water, fish and shellfish from littoral area of Lake Biwa. Bull Environ Contam Toxicol. 2009 Jun;82(6):716-21. doi: 10.1007/s00128-009-9681-0. Epub 2009 Mar 10. PubMed PMID: 19277442.

6: Tanabe A, Mitobe H, Kawata K, Yasuhara A, Shibamoto T. Seasonal and spatial studies on pesticide residues in surface waters of the Shinano river in Japan. J Agric Food Chem. 2001 Aug;49(8):3847-52. PubMed PMID: 11513677.

7: Tsuda T, Igawa T, Tanaka K, Hirota D. Changes of concentrations, shipment amounts and ecological risk of pesticides in river water flowing into Lake Biwa. Bull Environ Contam Toxicol. 2011 Sep;87(3):307-11. doi: 10.1007/s00128-011-0335-7. Epub 2011 Jun 15. PubMed PMID: 21674152.